(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride
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Overview
Description
“(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride” is a chemical compound. It is also known as “(3R,5S)-rel-3,5-Dimethylpiperidine” and has a molecular weight of 113.2 . It is stored at room temperature in an inert atmosphere and kept in a dark place .
Synthesis Analysis
The synthesis of similar compounds such as “(3R,5S)-fluvastatin” and “(3S,5R)-fluvastatin” has been achieved through a seven-step procedure starting from aniline and [2H6] 2-bromopropane . Another study showed that the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization achieved high enantioselectivity (> 99% e.e.) and yield (98.54%) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using the Cahn-Ingold-Prelog system . This system allows us to unambiguously define the stereochemical configuration of any stereocenter, using the designations 'R ’ (from the Latin rectus, meaning right-handed) or ’ S ’ (from the Latin sinister, meaning left-handed) .Physical and Chemical Properties Analysis
The physical and chemical properties of diastereomers like “this compound” can be different. They do not have the same overall shape, fit together in different ways, and experience different intermolecular attractions .Properties
IUPAC Name |
(3R,5S)-3,5-dimethylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOSYMJHQHVVLJ-KNCHESJLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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